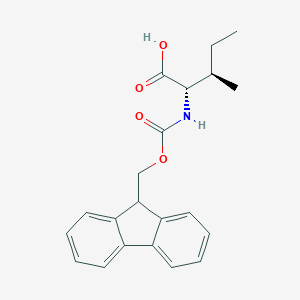

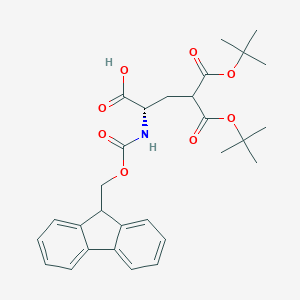

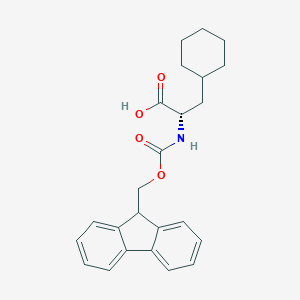

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Solid-Phase Syntheses of β-Peptides : This compound is used for the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Enantioselective Synthesis in Peptide Incorporation : It assists in the asymmetric synthesis of amino acid derivatives and their incorporation into biologically active peptides (Paladino et al., 1993).

Preparation of Amino Acids for Pharmaceutical Compounds : The compound is involved in the stereoselective preparation of amino acids that are key components in pharmaceuticals like Amastatin and Bestatin (Ishibuchi et al., 1992).

Direct Homologation to β-Amino Acids : It's used in the Arndt-Eistert synthesis protocol for converting α-amino acids to β-amino acids (Ellmerer-Müller et al., 1998).

Synthesis of Orthogonally Protected Amino Acids : This compound is crucial for the stereoselective synthesis of phosphothreonine mimetics used in signal transduction-directed peptides (Liu et al., 2009).

Solid-Phase Synthesis of Oligomers : It's involved in the synthesis of oligomers derived from neuraminic acid analogues (Gregar & Gervay-Hague, 2004).

Synthesis of Cyclodepsipeptides : The compound is used in the complex synthesis of cyclodepsipeptides, which are promising pharmaceutical candidates due to their broad range of biological activities (Pelay-Gimeno et al., 2016).

Self-Assembled Structures Formed by Modified Amino Acids : It plays a role in the study of self-assembled structures formed by Fmoc modified aliphatic amino acids (Gour et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

Fmoc-allo-ile-oh, also known as (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid, FMOC-L-allo-Isoleucine, or (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), effectively protecting the amine from undesired reactions . This protection is temporary and can be removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to manufacture peptides . During SPPS, the Fmoc group protects the N-terminus amine of the peptide, allowing for the sequential addition of amino acids without unwanted side reactions .

Result of Action

The primary result of Fmoc-allo-ile-oh’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine group during synthesis, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the final peptide product .

Action Environment

The action of Fmoc-allo-ile-oh is influenced by the conditions of the peptide synthesis process. The removal of the Fmoc group is facilitated by a base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability and efficacy of Fmoc-allo-ile-oh are therefore dependent on the presence of these reagents and the controlled environment of the synthesis process .

Análisis Bioquímico

Biochemical Properties

The FMOC group in (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions . This compound finds utility in synthesizing other biologically active compounds, including small molecules, drugs, and proteins .

Cellular Effects

It is known that FMOC-modified amino acids and peptides possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the FMOC moiety .

Molecular Mechanism

The molecular mechanism of this compound involves the FMOC group acting as a protective unit for the amino acid’s carboxyl group during peptide synthesis . This prevents undesired reactions and allows for the successful synthesis of peptides .

Temporal Effects in Laboratory Settings

The stability and high reactivity of this compound make it a valuable reagent in peptide synthesis and diverse scientific research applications

Metabolic Pathways

It is known that FMOC-modified amino acids play a role in peptide synthesis .

Subcellular Localization

Fmoc-modified amino acids and peptides are known to possess eminent self-assembly features, which may influence their localization within cells .

Propiedades

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214047 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251316-98-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251316-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)